Sodium propionate-2-13C

Description

The exact mass of the compound Sodium propionate-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium propionate-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium propionate-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

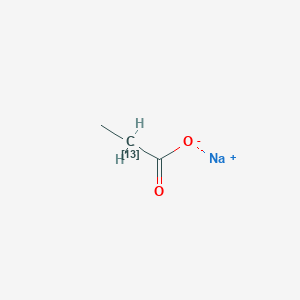

IUPAC Name |

sodium;(213C)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-CGOMOMTCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635426 |

Source

|

| Record name | Sodium (2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83587-76-2 |

Source

|

| Record name | Sodium (2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83587-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Metabolic Mapping: Sodium Propionate-2-13C Flux Analysis

This technical guide details the application of Sodium Propionate-2-13C for mapping metabolic fluxes, specifically focusing on mitochondrial anaplerosis and gluconeogenesis.

Executive Summary: The Anaplerotic Probe

Sodium Propionate-2-13C is a specialized stable isotope tracer designed to probe anaplerotic flux —the replenishment of TCA cycle intermediates. Unlike [U-13C]Glucose or [U-13C]Glutamine, which flood the central carbon metabolism, Propionate-2-13C enters at a specific "backdoor" (Succinyl-CoA), bypassing the oxidative decarboxylation steps of the early TCA cycle.

This specificity makes it the gold standard for quantifying:

-

Mitochondrial Anaplerosis: The rate of entry into the TCA cycle relative to Citrate Synthase flux.

-

Gluconeogenic Flux: Distinguishing hepatic glucose production derived from the TCA cycle vs. the Cori cycle (Lactate/Pyruvate).

-

Methylmalonyl-CoA Mutase Activity: Assessing B12-dependent pathway integrity.

Biochemistry & Atom Mapping

To interpret the data, one must understand the precise fate of the Carbon-2 (C2) label. Unlike C1-labeled propionate, which is susceptible to loss as CO₂ during gluconeogenesis, the C2 label is retained in the carbon backbone of glucose.

The Propionyl-CoA Carboxylase Pathway

Upon cellular entry, Propionate-2-13C follows this transformation sequence:

-

Activation: Propionate

Propionyl-CoA (Label remains at C2). -

Carboxylation (PCC): Propionyl-CoA + HCO₃⁻

Methylmalonyl-CoA.[1]-

Note: The label is now on the central methine carbon.

-

-

Isomerization (MCM): Methylmalonyl-CoA

Succinyl-CoA. -

Scrambling (Succinate): Succinyl-CoA

Succinate.-

Succinate is a symmetric molecule. The label effectively randomizes between the two methylene positions (C2 and C3 of succinate).

-

Pathway Visualization

The following diagram illustrates the carbon atom transitions and the entry point into the TCA cycle.

Caption: Metabolic fate of Propionate-2-13C. The C2 label (blue nodes) enters the TCA cycle at Succinyl-CoA and is retained through PEPCK to label Glucose.

Experimental Design & Protocols

Tracer Administration[3][4]

-

In Vitro (Cell Culture):

-

Concentration: 0.1 mM to 1.0 mM Sodium Propionate-2-13C.

-

Caution: Propionate can be toxic at high concentrations due to CoA trapping. Do not exceed 2 mM unless specifically testing toxicity.

-

Media: Use dialyzed FBS to minimize background unlabeled propionate.

-

-

In Vivo (Rodent):

-

Bolus: 200 mg/kg i.p. (for dynamic flux).[3]

-

Infusion: Steady-state infusion is preferred for gluconeogenesis calculations (e.g., 2.5 μmol/kg/min).

-

Sample Preparation (Adherent Cells)

This protocol ensures the extraction of polar organic acids (TCA intermediates) and amino acids.

-

Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl).

-

Extraction: Add 500 µL of 80% Methanol / 20% Water (pre-chilled to -80°C).

-

Lysis: Scrape cells while on dry ice. Transfer to a microcentrifuge tube.

-

Separation: Vortex for 10 min at 4°C. Centrifuge at 16,000 x g for 15 min at 4°C.

-

Supernatant: Transfer supernatant to a glass vial.

-

Drying: Evaporate under nitrogen stream or SpeedVac.

-

Derivatization (For GC-MS):

-

Add 50 µL Methoxyamine-HCl (2% in pyridine). Incubate 90 min at 37°C.

-

Add 50 µL MTBSTFA + 1% TBDMCS. Incubate 60 min at 60°C.

-

Why: Creates tBDMS derivatives stable for EI-GC-MS analysis.

-

Analytical Workflow & Data Interpretation

Mass Isotopomer Distribution (MID)

Using Propionate-2-13C, specific mass shifts (M+n) are expected. The table below summarizes the expected isotopologues for the first turn of the TCA cycle.

| Metabolite | Derivative (GC-MS) | Primary Ion (m/z) | Expected Shift (1st Turn) | Interpretation |

| Propionate | tBDMS | 131 (M-57) | M+1 | Tracer purity check. |

| Succinate | tBDMS | 289 (M-57) | M+1 | Direct entry via anaplerosis. |

| Fumarate | tBDMS | 287 (M-57) | M+1 | Equilibration with Succinate. |

| Malate | tBDMS | 419 (M-57) | M+1 | Precursor to OAA. |

| Citrate | tBDMS | 459 (M-57) | M+1 | Condensation of M+1 OAA + M+0 Acetyl-CoA. |

| Glutamate | tBDMS | 432 (M-57) | M+1 | Marker for α-Ketoglutarate labeling. |

Calculating Anaplerotic Flux

The ratio of M+1 enrichment in Succinate/Malate relative to Citrate provides a metric for anaplerosis.

Key Logic:

-

If Propionate enters via Succinyl-CoA, Succinate and Malate become enriched (M+1) before Citrate.

-

Citrate only becomes labeled (M+1) if the M+1 OAA (derived from propionate) condenses with unlabeled Acetyl-CoA.

-

Therefore, high enrichment in Malate vs. Citrate indicates high anaplerosis relative to Citrate Synthase flux.

Analytical Workflow Diagram

Caption: Step-by-step workflow from sample collection to metabolic flux modeling.

Critical Troubleshooting & Validation

The "Symmetry" Trap

Issue: Succinate is symmetric. Impact: You cannot distinguish whether the label is at C2 or C3 of succinate using standard MS. Solution: This is generally acceptable for flux sizing.[4] However, if positional information is critical (e.g., distinguishing oxidative vs. reductive TCA flow), NMR spectroscopy or MS/MS fragmentation analysis is required to resolve the specific carbon position.

Natural Abundance Correction

Raw MS data includes naturally occurring 13C (1.1% per carbon).

-

Requirement: You must use a correction matrix (e.g., IsoCor, Polari) to subtract natural abundance.

-

Validation: Analyze an unlabeled control sample. The corrected enrichment should be 0%.

Why C2 and not C1?

-

Propionate-1-13C (Carboxyl): The label enters Succinyl-CoA but is susceptible to loss as CO₂ at the PEPCK step (OAA

PEP) or Malic Enzyme step. This leads to underestimation of gluconeogenic flux. -

Propionate-2-13C: The label resides on the central carbons of OAA. It is retained during the PEPCK reaction, making it the superior tracer for tracking carbon atoms into Glucose and Glycogen.

References

-

Cell Reports (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions.

-

American Journal of Physiology (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans.

-

Journal of Biological Chemistry (1993). Isotopomer studies of gluconeogenesis and the Krebs cycle with 13C-labeled lactate.

-

Creative Proteomics. Overview of 13C Metabolic Flux Analysis.

-

NIH / PMC (2016). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism.

Sources

Technical Guide: Chemical Properties, Stability, and Handling of Sodium Propionate-2-13C

Executive Summary & Core Utility

Sodium Propionate-2-13C (CAS: 83587-76-2) is a stable isotope-labeled salt of propionic acid, enriched with Carbon-13 at the C2 (methylene) position.[1][2][3] It serves as a critical metabolic tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS)-based flux analysis.

Unlike C1-labeled variants (which may lose the label as

This guide details the physicochemical stability, handling protocols, and analytical verification methods required to maintain the integrity of this high-value reagent.

Physicochemical Profile

The substitution of Carbon-12 with Carbon-13 at the C2 position introduces a mass shift of approximately +1.003 Da, altering the molecular weight without significantly impacting the chemical reactivity or pKa compared to the unlabeled salt.

Table 1: Key Chemical Specifications

| Property | Specification | Notes |

| Chemical Formula | Label at the methylene carbon | |

| Molecular Weight | 97.05 g/mol | Unlabeled MW is ~96.06 g/mol |

| Appearance | White crystalline powder | Hygroscopic solid |

| Solubility | > 1 g/mL (Water) | Highly soluble; exothermic dissolution |

| pH (10% aq. soln) | 8.0 – 10.0 | Weakly basic salt |

| Melting Point | 285–286 °C | Decomposes upon melting |

| Hygroscopicity | High (Deliquescent) | Absorbs atmospheric moisture rapidly |

Stability & Degradation Mechanisms

Hygroscopic Instability (Critical)

Sodium propionate-2-13C is deliquescent . While chemically stable (it does not easily oxidize or hydrolyze in solid form), it physically degrades by absorbing water from the air.

-

Consequence: The formation of a clumpy, wet mass alters the effective molar mass, leading to significant errors in gravimetric preparation of stock solutions.

-

Mitigation: Handling must occur in a low-humidity environment (desiccator or glovebox).

Chemical Stability in Solution

-

Aqueous Stability: Stable at neutral to slightly alkaline pH.

-

Acidic Instability: In strong acids (pH < 4.8), the salt converts to the free acid (

), which is volatile and pungent. -

Biological Instability: Propionate is a carbon source for bacteria. Non-sterile aqueous solutions will support microbial growth, consuming the expensive isotopic label.

Thermal Stability

Stable up to its melting point (~285°C).[4] It is suitable for autoclaving in solution, provided the pH is buffered to prevent volatilization of the free acid.

Isotopic & Analytical Characteristics[3][6][7][8][9]

Researchers must verify isotopic enrichment and positional integrity prior to use in sensitive flux studies.

NMR Signature

- -NMR: The C2 carbon appears as a singlet (decoupled) or complex multiplet (coupled) at approximately 29–31 ppm (relative to TMS). This signal will be roughly 100x more intense than natural abundance background.

-

-NMR: The methylene protons attached to the

Mass Spectrometry[10]

-

Mass Shift: M+1 peak relative to the unlabeled molecular ion.

-

Fragmentation: In GC-MS (typically derivatized as an ester), the fragment containing the ethyl group will retain the mass shift, distinguishing it from C1-labeled variants where the carboxyl group might be lost.

Metabolic Application: The Anaplerotic Pathway

Sodium Propionate-2-13C is unique because it bypasses the Acetyl-CoA entry point of the TCA cycle. It enters via Succinyl-CoA , serving as an anaplerotic substrate.[2]

Diagram 1: Metabolic Fate of Propionate-2-13C

This pathway illustrates how the C2 label (marked in red) traverses into the TCA cycle.

Caption: The C2 label (blue node) is conserved through the methylmalonyl pathway, entering the TCA cycle at Succinyl-CoA, distinct from Acetyl-CoA entry.

Handling & Storage Protocol

To ensure data integrity in metabolic studies, strict adherence to the following protocol is required.

Storage Conditions

-

Temperature: Room temperature (15–25°C) is acceptable; refrigeration is not strictly necessary for chemical stability but reduces microbial risk.

-

Atmosphere: Must be kept dry. Store in a desiccator or a tightly sealed container with silica gel packets.

-

Container: Amber glass or opaque plastic to protect from light (though not highly photosensitive, this is Good Laboratory Practice).

Preparation of Stock Solutions

-

Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

-

Weighing: Use an analytical balance. Work quickly to minimize moisture absorption. If high precision is required, weigh inside a glovebox or dry bag.

-

Dissolution: Dissolve in degassed, sterile water or buffer.

-

Sterilization: Filter sterilize (0.22 µm) immediately. Do not store non-sterile solutions.

-

Aliquot: Freeze aliquots at -20°C or -80°C to prevent hydrolysis or microbial growth over time.

Quality Control (QC) Workflow

Before committing the reagent to expensive animal or cell culture models, validate the material using this workflow.

Diagram 2: Reagent Validation Workflow

Caption: Step-by-step QC process. Moisture content (KF) is the most common failure mode for sodium propionate salts.

References

-

Sigma-Aldrich. Sodium propionate-2-13C Product Specification & Safety Data Sheet.Link

-

PubChem. Sodium Propionate-2-13C Compound Summary (CID 102602058). National Library of Medicine. Link

-

Cambridge Isotope Laboratories. Stable Isotope Standards for Metabolic Research.Link

-

Jones, J. G., et al. (1998). Use of [U-13C]propionate to assess the TCA cycle and gluconeogenesis. Journal of Applied Physiology. Link

-

Burgess, S. C., et al. (2004). Propionate metabolism in the perfused rat heart: a 13C NMR study. American Journal of Physiology-Heart and Circulatory Physiology. Link

Sources

Fate of C2-labeled propionate in the TCA cycle

Title: Precision Tracing of Anaplerotic Flux: The Fate of [2-13C]Propionate in the TCA Cycle

Executive Summary

This technical guide details the metabolic fate of C2-labeled propionate (

Mechanistic Foundations: The Propionate-to-Succinyl-CoA Axis

Propionate is a short-chain fatty acid that serves as a potent anaplerotic substrate.[1] Its metabolism bypasses the upstream TCA control points (Citrate Synthase, IDH), directly expanding the catalytic pool of 4-carbon intermediates.

The Canonical Pathway

Upon cellular entry,

-

Activation: Propionyl-CoA Synthetase converts propionate to Propionyl-CoA (ATP-dependent).

-

Carboxylation: Propionyl-CoA Carboxylase (PCC) adds a bicarbonate-derived carbon to the C2 position, forming (S)-Methylmalonyl-CoA. Crucial Note: The added carbon is usually unlabeled (

) unless labeled bicarbonate is provided. -

Rearrangement: Methylmalonyl-CoA Mutase (MUT), a B12-dependent enzyme, catalyzes a carbon skeleton rearrangement to form Succinyl-CoA.

Visualization of the Pathway

Figure 1: The metabolic trajectory of C2-propionate entering the TCA cycle as Succinyl-CoA.[1][2][3][4] Note the critical scrambling event at Succinate.

The Atom Mapping: Tracking the C2 Carbon

The power of

The Rearrangement Logic

When Propionyl-CoA (labeled at C2) is converted to Succinyl-CoA:

-

The original C3 (methyl) of propionate becomes C2 of Succinyl-CoA.

-

The original C2 (methylene, labeled) of propionate becomes C3 of Succinyl-CoA .

-

The original C1 (carbonyl) becomes C1 of Succinyl-CoA.

-

The bicarbonate carbon becomes C4 of Succinyl-CoA.

Result: Succinyl-CoA is labeled at C3 (M+1).

The Symmetry Scrambling (The "Succinate Effect")

Succinyl-CoA is chemically asymmetric. However, once it is hydrolyzed to Succinate , the molecule becomes symmetric.

-

Succinate Dehydrogenase (SDH) cannot distinguish between C2 and C3 of succinate.

-

Therefore, the single

label at C3 is randomized. -

Outcome: The resulting pool of Fumarate (and subsequently Malate and Oxaloacetate) will be a 50:50 mixture of isotopomers labeled at C2 or C3.

-

Mass Spectrometry Signal: Regardless of position, Malate and OAA will appear as M+1 .

Second Turn and Gluconeogenesis

-

Citrate Formation: The M+1 OAA condenses with unlabeled Acetyl-CoA (assuming glucose/fatty acids are unlabeled). The resulting Citrate is M+1 .

-

Gluconeogenesis: If M+1 OAA exits the mitochondria via PEPCK to form Phosphoenolpyruvate (PEP), the glucose produced will carry the label, allowing quantification of gluconeogenic flux from anaplerotic sources.

Table 1: Mass Isotopomer Distribution (MID) Expectations (First Turn)

| Metabolite | Dominant Isotopomer | Mass Shift | Notes |

| Propionate | [2-13C] | M+1 | Substrate Input |

| Succinyl-CoA | [3-13C] | M+1 | Direct Entry |

| Succinate | [2-13C] or [3-13C] | M+1 | Symmetric Scrambling |

| Malate | [2-13C] or [3-13C] | M+1 | Retains single label |

| Citrate | [2-13C] or [3-13C] | M+1 | Condensation with M+0 Acetyl-CoA |

| Glutamate | [2-13C] or [3-13C] | M+1 | Derived from Alpha-KG |

Experimental Methodology

This protocol is designed for adherent mammalian cell culture (e.g., hepatocytes, cancer lines) using LC-MS/MS or GC-MS detection.

Tracer Preparation

-

Source: Sodium

propionate (99% enrichment). -

Concentration: 0.5 mM to 2 mM. Note: Propionate can be toxic at high levels due to CoA trapping. Do not exceed 5 mM unless specifically testing toxicity.

-

Media: DMEM or RPMI (glucose-free or physiological glucose depending on study goal). Dialyzed FBS is required to minimize background unlabeled metabolites.

Incubation Protocol

-

Seeding: Seed cells in 6-well plates (approx.

cells/well). Allow attachment overnight. -

Wash: Wash cells 2x with warm PBS to remove residual media.

-

Pulse: Add media containing

propionate. -

Time Points:

-

Flux Analysis: 15, 30, 60 minutes (non-steady state).

-

Pool Size/Equilibrium: 24 hours (steady state).

-

Quenching and Extraction (Self-Validating Step)

Metabolism is fast (seconds). Slow quenching invalidates data.

-

Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl) .

-

Extract: Add 500 µL -80°C 80:20 Methanol:Water .

-

Scrape: Scrape cells on dry ice. Transfer to Eppendorf tubes.

-

Cycle: Vortex (1 min), Freeze-Thaw (Liquid N2 / 37°C bath) x3 cycles to lyse membranes.

-

Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

Analytical Detection (LC-MS Settings)

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Ion Pairing.

-

Mode: Negative Ion Mode (best for TCA intermediates).

-

Key Transitions (MRM):

-

Succinate: 117

73 (M+0); 118 -

Malate: 133

115 (M+0); 134 -

Citrate: 191

111 (M+0); 192

-

Data Interpretation & Logic Flow

To interpret the results, use the following logic gate to distinguish anaplerosis from other metabolic events.

Figure 2: Decision tree for interpreting Mass Isotopomer Distributions (MIDs) from C2-propionate.

Calculating Fractional Enrichment

The fractional enrichment (

Where

Distinguishing Oxidative vs. Anaplerotic Flux

-

High M+1 in Malate/OAA: Indicates strong anaplerotic entry via Propionate

Succinyl-CoA. -

Appearance of M+2 in Citrate: This usually requires the M+1 OAA to go through Pyruvate Cycling (OAA

PEP

References

-

Malloy, C. R., et al. (1988). "Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy." Biochemical Journal. Link

-

Burgess, S. C., et al. (2001). "An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans." American Journal of Physiology-Endocrinology and Metabolism. Link

-

Wang, Y., et al. (2022).[5] "Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia." Theranostics. Link

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

-

Perry, R. J., et al. (2016). "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell. Link

Sources

Methodological & Application

Application Note: In Vivo Metabolic Tracing with Sodium Propionate-2-13C

Executive Summary & Strategic Rationale

This guide details the protocol for administering Sodium Propionate-2-13C to mice for metabolic flux analysis (MFA) and epigenetic tracing. Unlike uniformly labeled propionate ([U-13C3]), the [2-13C] isotopomer offers a distinct advantage: it retains its carbon backbone label during the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), whereas the C1 carbon is frequently lost as CO2 during the PEPCK reaction. This makes [2-13C]propionate the superior tracer for distinguishing between oxidative TCA cycling and gluconeogenic outflow .

Why Sodium Propionate-2-13C?

-

Anaplerotic Specificity: Propionate enters the TCA cycle via Succinyl-CoA, bypassing the Acetyl-CoA entry point (Citrate Synthase). This allows for precise measurement of anaplerotic flux relative to oxidative flux.

-

Gluconeogenesis Tracing: The C2 label is retained in glucose produced via gluconeogenesis, providing a clear mass isotopomer signal (M+1/M+2) in plasma glucose.

-

Histone Acylation: Propionyl-CoA is a substrate for histone propionylation (e.g., H3K23pr). This tracer allows direct linkage of metabolic state to chromatin dynamics.

Experimental Design & Dosage Strategy

CRITICAL DECISION POINT: You must choose between a Tracer Dose (minimal perturbation) and a Metabolic Challenge Dose (pharmacological load).

| Parameter | Tracer Protocol (Flux Analysis) | Challenge Protocol (Therapeutic/Loading) |

| Objective | Measure endogenous flux rates without disturbing homeostasis. | Force flux into anaplerotic pathways or induce histone marks. |

| Dosage | 30–50 µmol/kg (~3–5 mg/kg) | 200–500 mg/kg |

| Route | IV Bolus (Tail Vein) or Jugular Infusion | IP Injection or Oral Gavage |

| Time Course | Rapid (5–30 mins) | Sustained (1–4 hours) |

| Fasting State | 6h Fast (Standard) or Overnight (Gluconeogenic focus) | Variable (often Fed to assess clearance) |

Senior Scientist Note: For accurate metabolic flux analysis (MFA), never use the challenge dose. A 200 mg/kg bolus saturates the propionyl-CoA carboxylase (PCC) pathway, leading to non-physiological accumulation of intermediates (e.g., methylcitrate) and distorting kinetic data.

Reagent Preparation (Self-Validating Protocol)

Propionate salts are hygroscopic and slightly alkaline in solution. Improper pH adjustment is the #1 cause of animal distress and experimental variability.

Materials

-

Sodium Propionate-2-13C (99% enrichment, chemical purity >98%)

-

Vehicle: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS, pH 7.4)

-

pH Adjustment: 0.1 M HCl and 0.1 M NaOH (Sterile filtered)

-

Filtration: 0.22 µm PVDF syringe filters

Step-by-Step Preparation (Example: 200 mg/kg Challenge Dose)

Target Concentration: 20 mg/mL (10 µL/g body weight injection volume)

-

Weighing: Weigh 100 mg of Sodium Propionate-2-13C into a sterile 15 mL conical tube.

-

Dissolution: Add 4.0 mL of sterile saline. Vortex until completely dissolved.

-

The "pH Trap" (Validation Step):

-

Measure pH using a micro-probe or spotting 2 µL on a pH strip.

-

Expectation: Solution will likely be pH ~8.0–8.5.

-

Action: Titrate with 0.1 M HCl dropwise until pH reaches 7.3–7.5 .

-

Why? Injecting alkaline solutions IP causes peritoneal irritation, altering systemic metabolism via stress responses (cortisol/catecholamines).

-

-

Sterilization: Pass the solution through a 0.22 µm syringe filter into a fresh, sterile vial.

-

Storage: Prepare fresh. Do not store >24 hours at 4°C due to potential de-enrichment via exchange (rare but possible) or bacterial growth.

Administration Protocol (Intraperitoneal Bolus)

This protocol describes the Challenge Dose (200 mg/kg) via IP injection, commonly used for histone propionylation and robust TCA labeling studies.

Pre-Injection Checklist

Procedure

-

Weighing: Weigh mouse to the nearest 0.1 g (e.g., 25.0 g).

-

Dose Calculation:

-

Dosage: 200 mg/kg[1]

-

Concentration: 20 mg/mL

-

Volume =

.

-

-

Restraint: Secure the mouse using the scruff method, exposing the abdomen.

-

Injection:

-

Tilt the mouse head-down slightly to move intestines away from the injection site.

-

Insert a 27G needle into the lower right quadrant of the peritoneum.

-

Inject smoothly.

-

-

Recovery: Place mouse back in cage on a warming pad.

-

Tracing Window:

-

15–30 min: Peak incorporation into TCA intermediates (Citrate, Malate).

-

60–120 min: Peak incorporation into Histones (Propionylation).

-

Tissue Harvesting & Quenching

Metabolism changes within seconds of hypoxia. Speed is critical.

-

Anesthesia: Isoflurane (3-4%) induction.

-

Blood Collection: Cardiac puncture or retro-orbital bleed into EDTA tubes (keep on ice, spin down at 4°C immediately).

-

Tissue Clamp:

-

Open abdominal cavity.

-

Liver/Heart: Immediately clamp with Wollenberger tongs pre-cooled in liquid nitrogen (or excise and drop instantly into LN2).

-

Time limit: <30 seconds from chest opening to freezing.

-

-

Storage: -80°C. Do not thaw before extraction.

Pathway Visualization & Carbon Fate[2][3]

The following diagram illustrates the flow of the 2-13C label (marked in red) from Propionate into the TCA cycle and Histones. Note how the symmetry of Succinate scrambles the label.

Caption: Metabolic fate of Propionate-2-13C. The C2 label (red path logic) enters as Succinyl-CoA. Due to Succinate symmetry, the label scrambles, producing specific M+1 isotopologues in Malate and Citrate.

Downstream Analysis & Data Interpretation[4][5][6]

Mass Spectrometry (GC-MS/LC-MS)

When analyzing TCA intermediates, look for the following mass shifts:

| Metabolite | Primary Isotopologue (1st Turn) | Explanation |

| Succinate | M+1 | Direct entry from Succinyl-CoA. |

| Malate | M+1 | Converted from Succinate. |

| Citrate | M+1 | Condensation of M+0 Acetyl-CoA + M+1 OAA. |

| Glutamate | M+1 | Derived from M+1 |

Interpretation Note: If you see high M+3 Citrate , this indicates significant "back-flux" or multiple turns of the cycle, or potentially the use of [U-13C3]propionate instead of [2-13C].

Histone PTM Analysis

-

Target: H3K23pr (Histone H3 Lysine 23 Propionylation).

-

Method: Bottom-up proteomics (LC-MS/MS).

-

Signal: Look for the +56 Da shift (Propionyl) on the lysine, with the specific +1 Da mass shift from the 13C label if the propionyl group came from the tracer.

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Enrichment (<2%) | Dose too low or harvest too late (washout). | Increase dose to 500 mg/kg (if challenge) or harvest earlier (15 min). |

| Inconsistent Labeling | IP Injection failure (gut injection). | Verify injection technique; switch to IV (Tail Vein) for precision. |

| Animal Lethargy | Alkalosis (pH > 8.0) or Ammonia toxicity. | Check pH strictly. Propionate metabolism releases ammonia; ensure liver function is normal. |

| High M+0 Background | Endogenous production (Gut Microbiota). | Use antibiotic-treated mice to deplete gut microbiome if endogenous propionate is confounding. |

References

-

Young, J. D., et al. (2020). "In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions." Cell Reports. Link

-

Perry, R. J., et al. (2016).[2] "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell. Link

-

Hasenour, C. M., et al. (2015).[3][2] "Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo." American Journal of Physiology-Endocrinology and Metabolism. Link

-

Simcox, J., et al. (2017). "Global Analysis of Plasma Lipids Identifies Liver-Derived Acylcarnitines as a Fuel Source for Brown Fat Thermogenesis." Cell Metabolism. Link

- Kebede, M. A., et al. (2021). "Histone propionylation is a mark of active chromatin in the mammalian heart." Nature Communications.

Sources

- 1. Frontiers | Sodium propionate modulates gut microbiota and blood parameters in healthy mice [frontiersin.org]

- 2. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Precision Tracing of Sodium Propionate-2-13C Flux into the TCA Cycle via HILIC-MS/MS

Topic: LC-MS/MS detection methods for sodium propionate-2-13C metabolites Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This application note details a robust, self-validating protocol for the targeted analysis of Sodium Propionate-2-13C and its downstream metabolites. Unlike generic metabolomics workflows, this guide addresses the specific challenges of short-chain fatty acid (SCFA) metabolism: the hydrophilicity of CoA esters, the instability of pathway intermediates, and the requirement for isotopologue-specific resolution. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with dynamic Multiple Reaction Monitoring (MRM) to map the flux of 13C-labeled propionate into the TCA cycle, providing a definitive tool for researchers in mitochondrial bioenergetics and drug development.

Introduction: The Metabolic Fate of Propionate-2-13C

Propionate is a potent anaplerotic substrate that enters mitochondrial metabolism via the propionyl-CoA pathway. In drug development—particularly for metabolic disorders like Propionic Acidemia or Methylmalonic Acidemia—understanding the efficiency of this pathway is critical.

We utilize Sodium Propionate-2-13C (label at the methylene carbon) rather than uniformly labeled (U-13C) variants to provide specific structural resolution. The C2 label serves as a faithful reporter of carbon backbone rearrangement during the conversion of Methylmalonyl-CoA to Succinyl-CoA.

Metabolic Pathway Logic

-

Entry: Propionate-2-13C is activated to Propionyl-CoA (M+1) .

-

Carboxylation: Propionyl-CoA Carboxylase (PCC) adds an unlabeled CO2, forming Methylmalonyl-CoA (M+1) .

-

Isomerization: Methylmalonyl-CoA Mutase (MUT) rearranges the carbon skeleton to form Succinyl-CoA (M+1) .

-

TCA Integration: Succinyl-CoA enters the Krebs cycle. Due to the symmetry of Succinate , the label randomizes between C2 and C3, propagating M+1 isotopologues through Fumarate , Malate , and Citrate .

Diagram 1: Propionate-2-13C Metabolic Flux Map

Caption: Flux of 13C label from Propionate into the TCA cycle. Red nodes indicate labile CoA esters requiring specific extraction care.

Experimental Design & Sample Preparation

Scientific Rationale: CoA esters are notoriously unstable. They degrade rapidly via hydrolysis and are sensitive to alkaline pH. Conversely, TCA organic acids are stable but highly polar. A "one-size-fits-all" extraction often fails. This protocol uses a Cold Bi-Phasic Quench optimized to preserve CoA thioester bonds while extracting polar acids.

Protocol: Cryogenic Bi-Phasic Extraction

Reagents:

-

Quench Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

-

Internal Standard (IS) Mix: 13C3-Propionyl-CoA (for CoA recovery) and 13C4-Succinate (for acid recovery).

Step-by-Step:

-

Rapid Quench:

-

Adherent Cells:[1] Aspirate media immediately. Add 1 mL -80°C Quench Solvent directly to the plate. Place plate on dry ice. Scrape cells and transfer to a pre-chilled tube.

-

Tissue:[2][3][4] Clamp tissue in liquid nitrogen immediately upon harvest. Pulverize frozen tissue and add 20 mg powder to 1 mL -80°C Quench Solvent .

-

-

Lysis & Spike:

-

Add 10 µL of IS Mix to each sample.

-

Vortex vigorously for 30 seconds at 4°C.

-

Critical Step: Freeze-thaw cycle (Liquid N2 -> 37°C water bath -> Liquid N2) x 2 to rupture mitochondrial membranes.

-

-

Clarification:

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer supernatant to a new glass vial. Do not use plastic if possible, to minimize polymer leaching which suppresses CoA signals.

-

-

Concentration (Optional but Risky):

-

Recommendation: Inject directly if sensitivity allows. If concentration is needed, dry under N2 gas at cold temperatures (never heat). Reconstitute in 50% Acetonitrile/Water.

-

LC-MS/MS Methodology

Chromatographic Strategy: HILIC-Z Traditional C18 columns fail to retain polar SCFAs and CoA esters. Ion-pairing reagents (e.g., Tributylamine) are effective but contaminate MS sources. We employ Zwitterionic HILIC (HILIC-Z) or Amide HILIC , which provides superior retention for these polar anions without permanent system contamination.

LC Conditions

-

System: UHPLC (Agilent 1290 or Waters Acquity).[2]

-

Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters BEH Amide.

-

Column Temp: 25°C (Lower temp preserves CoA stability on-column).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). Note: High pH improves peak shape for phosphorylated CoAs and organic acids.

-

Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water, pH 9.0.

-

Flow Rate: 0.25 mL/min.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 90 | Initial hold |

| 2.0 | 90 | Isocratic loading |

| 12.0 | 40 | Elution of CoAs/Acids |

| 14.0 | 40 | Hold |

| 14.1 | 90 | Re-equilibration |

| 20.0 | 90 | End |

Mass Spectrometry: Dynamic MRM

-

Mode: Polarity Switching (Negative for Acids, Positive for CoAs) OR separate runs.

-

Recommendation:Negative Mode is generally sufficient for both if using modern high-sensitivity instruments (e.g., Sciex 6500+ or TQ-XS), as CoA esters ionize well as [M-2H]2- or [M-H]-. However, Positive mode [M+H]+ often yields a specific neutral loss fragment (507 Da) that is cleaner.

-

Protocol below uses Polarity Switching:

-

Pos Mode (CoAs): Monitor [M+H]+ -> [M-507]+ (Loss of ADP). This transition preserves the acyl chain, keeping the 13C label in the fragment.

-

Neg Mode (Acids): Monitor [M-H]- -> [M-CO2-H]- or similar specific fragments.

-

-

MRM Transition Table (Optimized for 2-13C Tracing)

| Analyte | Polarity | Precursor (M+0) | Product (M+0) | Precursor (M+1) | Product (M+1) | Rationale |

| Propionate | Neg | 73.0 | 27.0 | 74.0 | 28.0 | Decarboxylation |

| Propionyl-CoA | Pos | 824.2 | 317.1 | 825.2 | 318.1 | Fragment is Acyl-Pantetheine (contains label) |

| Methylmalonyl-CoA | Pos | 868.2 | 361.1 | 869.2 | 362.1 | Fragment is Acyl-Pantetheine (contains label) |

| Succinyl-CoA | Pos | 868.2 | 361.1 | 869.2 | 362.1 | Separation from MM-CoA via RT is critical |

| Succinate | Neg | 117.0 | 73.0 | 118.0 | 74.0 | Loss of CO2 |

| Fumarate | Neg | 115.0 | 71.0 | 116.0 | 72.0 | Loss of CO2 |

| Malate | Neg | 133.0 | 115.0 | 134.0 | 116.0 | Loss of H2O |

| Citrate | Neg | 191.0 | 111.0 | 192.0 | 112.0 | Specific fragmentation |

Note: For CoAs in Positive Mode, the transition [M+H]+ -> [M-507]+ corresponds to the loss of the ADP moiety (507 Da). The charge remains on the pantetheine-acyl group. Since the 13C label is in the acyl group, the Product ion MUST shift by +1 Da.

Workflow Visualization

Diagram 2: Experimental Workflow

Caption: End-to-end workflow ensuring preservation of labile CoA esters and retention of polar acids.

Data Analysis & Validation

Isotopologue Correction

Natural abundance of 13C (1.1%) will contribute to the M+1 signal. You must correct for this to determine true flux.

-

Formula:

-

Where n is the number of carbon atoms in the molecule.

-

Note: For CoA esters, n is large (~24 carbons), making natural abundance background significant. High-resolution MS (HRMS) is preferred if available, but for Triple Quad, strict mathematical correction is mandatory.

-

Quality Control (Self-Validating System)

-

Isomer Separation: Methylmalonyl-CoA and Succinyl-CoA are isobaric (Same mass). They must be separated chromatographically.[5]

-

Validation: Inject pure standards of both. If they co-elute, adjust the gradient slope at 12-14 minutes. HILIC-Z typically separates them by ~0.5 min.

-

-

Linearity: Construct a calibration curve (1 nM – 10 µM) using the ratio of Analyte/Internal Standard.

-

Carryover: Inject a blank solvent after the highest standard. CoA esters are "sticky" on metal surfaces. Use a PEEK-lined column or passivation solution if carryover > 1%.

References

-

Jones, A. E., et al. (2025). "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." NIH / PMC. 6

-

Smith, K. M., & Rainville, P. "Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry."[7] Waters Corporation / LCMS.cz. 7

-

Creative Proteomics. "TCA Cycle Sample Preparation: Collection, Quench, Extraction, and Stability Control." Creative Proteomics Application Notes. 1

-

Agilent Technologies. "Quantitation of TCA Cycle with Automated Sample Prep, Reproducible HILIC Chromatography and Ion Funnel Triple Quadrupole." LCMS.cz. 8

-

Giri, S., et al. "Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA."[3] Biomedical Chromatography / ResearchGate. 3

Sources

- 1. TCA Cycle Sample Preparation: Collection, Quenching, Extraction, and Stability - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Methylmalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. lcms.cz [lcms.cz]

Application Note & Protocol: Hyperpolarized Sodium Propionate-2-13C MRI for In Vivo Metabolic Imaging

An in-depth technical guide for researchers, scientists, and drug development professionals.

I. Introduction: A New Window into Anaplerotic Flux and Fatty Acid Metabolism

Hyperpolarized Carbon-13 Magnetic Resonance Imaging (HP 13C MRI) has emerged as a transformative, non-invasive imaging modality capable of monitoring real-time metabolic pathways in vivo.[1][2][3][4][5] By increasing the nuclear polarization of 13C-labeled substrates by over 10,000-fold through a process called dynamic nuclear polarization (DNP), we can overcome the inherent low sensitivity of 13C MRS and dynamically track the fate of these molecules.[1][5] While hyperpolarized [1-13C]pyruvate has been the trailblazing agent for studying glycolysis and the Warburg effect in oncology, a diverse palette of probes is necessary to illuminate the full spectrum of metabolic dysregulation in disease.[6][7][8][9]

This guide introduces hyperpolarized sodium propionate-2-13C as a novel metabolic probe. Propionate, a three-carbon short-chain fatty acid, is a key metabolic intermediate that can arise from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine).[10][11] Its metabolism provides a direct route into the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis, by its conversion to succinyl-CoA.[10][12]

By hyperpolarizing the C2 position of propionate, we can directly and non-invasively measure the activity of propionyl-CoA carboxylase and subsequent enzymes that lead to the production of succinyl-CoA, a critical TCA cycle intermediate. This provides a unique method to probe anaplerotic flux, which is vital for cellular biosynthesis and redox balance, and is often altered in cancer and metabolic disorders. This document serves as a comprehensive guide, providing the scientific rationale, detailed experimental protocols, and data analysis frameworks for employing hyperpolarized sodium propionate-2-13C MRI in preclinical research.

II. Scientific Background & Principle of the Method

The core of this technique lies in tracking the metabolic conversion of propionate through its canonical mitochondrial pathway. Understanding this pathway is critical to interpreting the resulting imaging data.

The Metabolic Fate of Propionate:

-

Cellular Uptake & Activation: Following intravenous injection, sodium propionate is taken up by cells. Inside the mitochondrial matrix, it is activated by acyl-CoA synthetase to form [2-13C]propionyl-CoA.[10]

-

Carboxylation: Propionyl-CoA is then carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA.

-

Isomerization & Rearrangement: (S)-methylmalonyl-CoA is first epimerized to (R)-methylmalonyl-CoA, which is then rearranged by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) to form succinyl-CoA.[10][12] The 13C label from the C2 position of propionate is retained in the resulting [2-13C]- or [3-13C]succinyl-CoA, depending on the mutase reaction mechanism.

-

Entry into the TCA Cycle: The resulting hyperpolarized 13C-labeled succinyl-CoA enters the TCA cycle, where it is converted to succinate by succinyl-CoA synthetase. The hyperpolarized 13C signal can thus be detected in the succinate pool.

The rate of conversion of hyperpolarized [2-13C]propionate to 13C-succinate provides a direct readout of the flux through this anaplerotic pathway. This is particularly relevant for studying diseases where this pathway is critical, such as certain cancers that rely on anaplerosis to replenish TCA cycle intermediates, or in inherited metabolic disorders like propionic acidemia.[10][11]

Diagram: Metabolic Pathway of Hyperpolarized [2-13C]Propionate

Caption: From probe preparation to metabolic map generation.

D. In Vivo MRI Data Acquisition

Rapid and efficient MR pulse sequences are essential to capture the dynamic conversion of the hyperpolarized probe before the signal decays due to T1 relaxation and RF pulses. [3][13] Prerequisites:

-

Animal is anesthetized and positioned within the MRI scanner.

-

A dual-tuned 1H/13C RF coil is used for both proton anatomical imaging and 13C metabolic imaging.

-

An IV line is secured for injection of the hyperpolarized agent.

Protocol:

-

Anatomical Imaging: Acquire high-resolution T2-weighted proton images to serve as an anatomical reference for the metabolic data.

-

Set Acquisition Parameters: The MRI scanner must be configured for 13C acquisition. This includes setting the correct center frequency for the 13C channel. The expected chemical shifts for propionate and succinate will need to be determined, but they will be distinct.

-

Initiate Dynamic Acquisition: Start the dynamic 13C MR sequence just before or concurrently with the injection of the hyperpolarized sodium propionate-2-13C solution.

-

Data Acquisition: Acquire data continuously for 60-120 seconds post-injection. A temporal resolution of 2-5 seconds is typical. [14][15] Recommended Pulse Sequences:

-

Chemical Shift Imaging (CSI) or 3D Echo-Planar Spectroscopic Imaging (EPSI): These sequences acquire both spatial and spectral information, allowing for the simultaneous mapping of propionate and its downstream metabolite, succinate. [16][15]* Metabolite-Specific Imaging (e.g., using spectral-spatial pulses): This approach excites only a single metabolite at a time (e.g., first propionate, then succinate) and uses a rapid imaging readout like EPI. This can offer higher spatial resolution or faster acquisition at the cost of acquiring all metabolites simultaneously. [17]

Parameter Typical Value (3T System) Rationale Sequence Type 3D EPSI / IDEAL Spiral CSI Balances spatial, spectral, and temporal resolution. Temporal Resolution 2-5 s Necessary to capture the rapid metabolic conversion kinetics. Spatial Resolution 5-10 mm isotropic A compromise to achieve sufficient SNR and temporal resolution. Flip Angle Scheme Variable Flip Angle (VFA) A low flip angle at the beginning and increasing over time helps preserve magnetization for later time points. [15] | Acquisition Window | 60 - 120 s | Matches the typical lifetime of the hyperpolarized signal. |

IV. Data Analysis and Interpretation

The output of a hyperpolarized 13C experiment is a time-series of 3D spectroscopic data. The goal of analysis is to extract quantitative metabolic information.

Data Processing Pipeline:

-

Data Reconstruction: Reconstruct the raw k-space data into a series of 3D images for each time point and each chemical shift (metabolite). [16]2. Denoising and Phasing: Apply appropriate denoising algorithms and phase correction to the spectral data to improve SNR and allow for accurate quantification. [18]3. Metabolite Quantification: At each voxel and time point, fit the spectral peaks corresponding to [2-13C]propionate and 13C-succinate to determine their respective signal intensities.

-

Kinetic Modeling: Model the time-courses of the propionate and succinate signals on a voxel-by-voxel basis. A common approach is to use a two-site kinetic model:

d[Succinate]/dt = k_PS * - k_rev *

Where k_PS is the apparent rate constant of propionate-to-succinate conversion. Given the typically low reverse flux and short acquisition time, a simplified unidirectional model is often sufficient. [19]5. Metabolic Map Generation: Create parametric maps of the rate constant k_PS. These maps can be overlaid on the anatomical proton images to visualize regions of high or low anaplerotic flux.

V. Potential Applications & Future Directions

The ability to non-invasively map propionate metabolism opens up several key research avenues:

-

Oncology: Investigate the role of anaplerosis in tumor growth and response to therapy. Certain cancers may upregulate this pathway to support proliferation, making it a potential therapeutic target. [9]* Metabolic Diseases: Study disorders of fatty acid oxidation and organic acidemias, such as propionic acidemia, where the flux through this pathway is impaired.

-

Cardiology: Assess myocardial substrate metabolism, as the heart can utilize short-chain fatty acids for energy. [20][21]* Neuroscience: Probe astrocyte metabolism and anaplerotic flux in the brain, which is crucial for neurotransmitter synthesis. [6][14] Future work should focus on establishing the T1 relaxation time of hyperpolarized sodium propionate-2-13C in vivo, optimizing pulse sequences for its specific chemical shift, and validating the imaging results with traditional biochemical assays. The translation of this technique to clinical research could provide valuable new insights into metabolic reprogramming in human disease. [2][8][22]

VI. References

-

Zhen J. Wang, Michael A. Ohliger, Peder E. Z. Larson, et al. Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology. 2019;291(2):273-284. [Link]

-

Autry, A. W., Keshari, K. R., & Larson, P. E. Z. Clinical Translation of Hyperpolarized 13C Metabolic Probes for Glioma Imaging. American Journal of Neuroradiology. 2025. [Link]

-

Vaeggemose, M., Schulte, R. F., & Laustsen, C. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application. Metabolites. 2021;11(4):219. [Link]

-

Monostori, P., Klinke, G., Richter, S., & Okun, J. G. Biochemical pathway of propionate metabolism (simplified). ResearchGate. 2025. [Link]

-

Autry, A. W., Keshari, K. R., & Larson, P. E. Z. Clinical Translation of Hyperpolarized 13C Metabolic Probes for Glioma Imaging. PubMed. 2025. [Link]

-

Kurhanewicz, J., Vigneron, D. B., Brindle, K., et al. Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology. PubMed. 2019. [Link]

-

Vaeggemose, M., Schulte, R. F., & Laustsen, C. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application. OUCI. 2021. [Link]

-

Reichardt, W., Gonzalez-Mendez, R., & Gonzalez, J. E. Metabolic pathways allowing the synthesis of propionate. ResearchGate. 2018. [Link]

-

Rijpstra, A. S., van der Wel, A. M., & van der Graaf, M. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. MDPI. 2024. [Link]

-

PubChem. Propanoate Metabolism. National Institutes of Health. [Link]

-

Vaeggemose, M., Schulte, R. F., & Laustsen, C. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application. PMC. 2021. [Link]

-

Wang, Z. J., Ohliger, M. A., Larson, P. E. Z., et al. Hyperpolarized 13C MRI: State of the Art and Future Directions. RSNA Journals. 2019. [Link]

-

Mishkovsky, M., Anderson, S. E., & Comment, A. Dynamic nuclear polarization of biocompatible 13C-enriched carbonates for in vivo pH imaging. PMC. 2016. [Link]

-

Haller, T., Bóta, B., & Gerlt, J. A. Discovering New Enzymes and Metabolic Pathways: Conversion of Succinate to Propionate by Escherichia coli. ACS Publications. 2000. [Link]

-

Larson, P. E. Z., Chen, H.-Y., Gordon, J. W., & Vigneron, D. B. Hyperpolarized Metabolic MRI—Acquisition, Reconstruction, and Analysis Methods. PMC. 2021. [Link]

-

Jensen, P. R., & Kjær, A. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. PMC. 2015. [Link]

-

Biocrates Life Sciences AG. Propionic acid – metabolite. biocrates.com. 2025. [Link]

-

Chaumeil, M. M., Najac, C., & Ronen, S. M. A new horizon of DNP technology: application to in-vivo 13C magnetic resonance spectroscopy and imaging. PubMed Central. 2013. [Link]

-

Merritt, M. E., Harrison, C., & Sherry, A. D. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. PNAS. 2007. [Link]

-

Brindle, K. M. Imaging metabolism with hyperpolarized (13)C-labeled cell substrates. PubMed. 2015. [Link]

-

Zacharias, N., Sailasuta, N., Chan, H., et al. In vivo imaging and metabolism of hyperpolarized 13C diethyl succinate in mice. ISMRM. 2010. [Link]

-

Gordon, J. W., Vigneron, D. B., & Larson, P. E. Z. Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF. arXiv.org. 2021. [Link]

-

Comment, A., Merritt, M. E., & Sherry, A. D. Probing cardiac metabolism by hyperpolarized 13C MR using an exclusively endogenous substrate mixture and photo-induced non-persistent radicals. NIH. 2013. [Link]

-

Merritt, M. E., Harrison, C., & Sherry, A. D. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. PMC. 2007. [Link]

-

Autry, A. W., Chen, H.-Y., & Larson, P. E. Z. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. PMC. 2024. [Link]

-

Autry, A. W., Chen, H.-Y., & Larson, P. E. Z. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. eScholarship. 2024. [Link]

-

Chen, A. P., Kurhanewicz, J., & Vigneron, D. B. Imaging considerations for in vivo 13C metabolic mapping using hyperpolarized 13C-pyruvate. PubMed. 2009. [Link]

-

JoVE. Hyperpolarized 13C Metabolic MRI | Protocol Preview. YouTube. 2022. [Link]

-

Autry, A. W., Chen, H.-Y., & Larson, P. E. Z. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. MDPI. 2024. [Link]

-

Wang, Z. J., Ohliger, M. A., Larson, P. E. Z., et al. Hyperpolarized 13C MRI: State of the Art and Future Directions. PMC. 2019. [Link]

-

Le, Page G. D., Walker, C. M., & Bankson, J. A. Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13C-Pyruvate MRI. MDPI. 2023. [Link]

-

Gordon, J. W., Vigneron, D. B., & Larson, P. E. Z. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. PMC. 2018. [Link]

-

Schmidt, A. B., Berner, S., & Schmedt, T. SAMBADENA hyperpolarization of 13C‐Succinate in an MRI: Singlet‐triplet mixing causes polarization loss. ResearchGate. 2025. [Link]

-

UCSF. Hyperpolarized 13C pyruvate MRI for treatment response assessment in pancreatic ductal adenocarcinoma. ClinicalTrials.gov. 2020. [Link]

-

Granlund, K. L., Le, A., & DeBerardinis, R. J. Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology. PMC. 2023. [Link]

-

Bhattacharya, P., Harris, K., & Ross, B. D. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate. PMC. 2009. [Link]

-

Schulte, R. F., & Menzel, M. I. New Horizons in Hyperpolarized 13C MRI. CORE. 2017. [Link]

-

Chen, H.-Y., Autry, A. W., & Larson, P. E. Z. Kinetic Analysis of Multi-Resolution Hyperpolarized 13C Human Brain MRI to Study Cerebral Metabolism. eScholarship.org. 2022. [Link]

-

ISMRM. ISMRM MR Academy - Methods and Applications of Hyperpolarized 13C. YouTube. 2021. [Link]

-

ISMRM. ISMRM MR Academy - Hyperpolarized 13C Imaging in 2030: A Clinician's View. YouTube. 2021. [Link]

Sources

- 1. mriquestions.com [mriquestions.com]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsna.org [pubs.rsna.org]

- 5. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajnr.org [ajnr.org]

- 7. Clinical Translation of Hyperpolarized 13C Metabolic Probes for Glioma Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hyperpolarized Metabolic MRI—Acquisition, Reconstruction, and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imaging considerations for in vivo 13C metabolic mapping using hyperpolarized 13C-pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application [ouci.dntb.gov.ua]

Metabolic flux analysis (MFA) protocols using sodium propionate-2-13C

Application Note: Precision Metabolic Flux Analysis (MFA) Using Sodium Propionate-2-13C

Core Directive & Scientific Rationale

Metabolic Flux Analysis (MFA) using Sodium Propionate-2-13C is a specialized technique designed to probe anaplerotic flux entering the Tricarboxylic Acid (TCA) cycle at the Succinyl-CoA node. Unlike standard glucose or glutamine tracing—which enter via Pyruvate/Acetyl-CoA or

Why Propionate-2-13C?

-

Specificity: It bypasses the oxidative decarboxylation steps of Isocitrate Dehydrogenase (IDH) and

-Ketoglutarate Dehydrogenase ( -

Anaplerotic Quantification: It allows for the precise calculation of anaplerotic contribution relative to oxidative citrate synthase flux, critical in studying mitochondrial dysfunction, Vitamin B12 dependent pathways, and cancer cell plasticity.

-

Carbon Fate: The C2 label of propionate tracks uniquely into the methylene carbons of Succinate, allowing distinct isotopomer analysis compared to backbone scrambling from glucose.

Mechanistic Basis & Carbon Mapping

To interpret the data, one must understand the atomic transition of the

-

Entry: Sodium Propionate-2-13C (

) is converted to Propionyl-CoA. -

Carboxylation: Propionyl-CoA Carboxylase (PCC) adds an unlabeled carbon (from

) to C2, forming Methylmalonyl-CoA. -

Rearrangement: Methylmalonyl-CoA Mutase moves the carbonyl-SCoA group, creating Succinyl-CoA.

-

TCA Entry: The label from C2 of propionate resides on one of the methylene (

) carbons of Succinyl-CoA. -

Symmetrization: Upon hydrolysis to Succinate, the molecule becomes symmetric. The label is effectively distributed 50/50 between C2 and C3 of Succinate, but chemically, this appears as a singly labeled M+1 species .

Pathway Visualization:

Figure 1: Carbon transition pathway from Propionate-2-13C into the TCA cycle. Note the entry point at Succinyl-CoA, distinct from Glucose (Pyruvate) or Glutamine (Alpha-KG).

Experimental Protocol

This protocol focuses on adherent mammalian cells (e.g., HEK293, HepG2) but is adaptable for suspension cells or tissue slices.

A. Reagents & Materials

-

Tracer: Sodium Propionate-2-13C (99 atom %

C). -

Base Medium: DMEM or RPMI (glucose/glutamine free if strictly controlling carbon sources, otherwise standard media with dialyzed FBS).

-

Quenching Solution: 80% Methanol (HPLC Grade), pre-chilled to -80°C.

-

Internal Standard: Norvaline or U-

C-Glutamate (to correct for extraction efficiency).

B. Tracer Design

| Parameter | Recommendation | Rationale |

| Concentration | 0.5 mM – 2.0 mM | Sufficient to drive flux without inducing toxicity or pH imbalance common with short-chain fatty acids [1]. |

| Labeling Duration | Steady State: 24 hoursDynamic: 0, 15, 30, 60 min | 24h ensures isotopic equilibrium for flux modeling. Dynamic labeling is required for estimation of turnover rates ( |

| FBS | Dialyzed FBS (10%) | Removes background unlabeled propionate/acetate found in standard serum. |

C. Step-by-Step Workflow

1. Cell Seeding:

Seed cells in 6-well plates (

2. Tracer Exchange (T=0):

-

Aspirate old media.

-

Wash 2x with warm PBS (removes residual unlabeled metabolites).

-

Add Warm Media containing 1 mM Sodium Propionate-2-13C .

-

Note: If studying glucose competition, maintain physiological glucose (5 mM).

3. Metabolism & Incubation:

Incubate at 37°C, 5% CO

4. Quenching & Extraction (Critical Step):

-

Rapidly aspirate media.

-

Immediately add 1 mL -80°C 80% Methanol . (Metabolism stops instantly).

-

Incubate plates on dry ice for 10 minutes.

-

Scrape cells into the methanol and transfer to a centrifuge tube.

-

Vortex vigorously (30 sec). Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to a new glass vial.

5. Derivatization (GC-MS Focus):

-

Dry supernatant under nitrogen flow or SpeedVac.

-

Oximation: Add 50

L Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min. (Stabilizes keto-acids like OAA and -

Silylation: Add 50

L MTBSTFA + 1% TBDMCS. Incubate 60°C for 60 min. -

Why MTBSTFA? It forms TBDMS derivatives which are more stable and yield cleaner [M-57]

fragments than TMS derivatives [2].

Analytical Method: GC-MS Acquisition

Instrument: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

Temperature Program:

-

Initial: 100°C (hold 1 min)

-

Ramp: 10°C/min to 160°C

-

Ramp: 5°C/min to 300°C (hold 5 min)

-

Total Run: ~35 mins

SIM (Selected Ion Monitoring) Parameters:

Monitor the [M-57]

| Metabolite | Derivative | Target Ion (M0) | M+1 Ion (Target) |

| Succinate | 2-TBDMS | m/z 289 | m/z 290 |

| Fumarate | 2-TBDMS | m/z 287 | m/z 288 |

| Malate | 3-TBDMS | m/z 419 | m/z 420 |

| Citrate | 4-TBDMS | m/z 591 | m/z 592 |

| Aspartate | 3-TBDMS | m/z 418 | m/z 419 |

Self-Validation Check: Monitor Propionate (if derivatizable) or Lactate (m/z 261) to ensure the system is reading background correctly.

Data Analysis & Interpretation

A. Mass Isotopomer Distribution (MID) Correction

Raw ion intensities must be corrected for natural isotope abundance (C, H, N, O, Si) using a matrix-based correction algorithm (e.g., IsoCor or ChemCalc).

B. Interpreting the Flux

1. The Anaplerotic Ratio: Propionate enters as Succinyl-CoA.[1][2][3] If flux is purely oxidative (cyclic), the label will scramble and dilute. If anaplerosis is high, the enrichment of Malate (M+1) will closely track the theoretical input from Succinyl-CoA.

-

Ratio

1.0: Indicates rapid equilibration between Succinate and Malate (standard). -

Low Citrate M+1: If Malate M+1 is high but Citrate M+1 is low, it suggests that the labeled OAA (from Malate) is being diluted by unlabeled Acetyl-CoA, or that OAA is exiting via PEPCK (Gluconeogenesis) rather than condensing to Citrate.

2. Differentiating from Pyruvate Carboxylase (PC):

-

PC Flux: Pyruvate

OAA. (Requires labeled Glucose/Pyruvate).[4][5] -

Propionate Flux: Propionyl-CoA

Succinyl-CoA.[1][6] -

Validation: If you use Propionate-2-13C, and see M+1 in Succinate/Malate but no M+1 in Pyruvate/Alanine, you confirm the flux is entering via the Succinyl-CoA node, not via back-flux to Pyruvate [3].

Analysis Workflow:

Figure 2: Logical workflow for validating and interpreting Propionate-2-13C MFA data.

References

-

Des Rosiers, C., et al. (1995). "Mass isotopomer study of anaplerosis from propionate in the perfused rat heart." American Journal of Physiology-Endocrinology and Metabolism. Link

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

-

Crown, S. B., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

-

Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. Link

Sources

- 1. escholarship.org [escholarship.org]

- 2. Mass isotopomer study of anaplerosis from propionate in the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Tracing Metabolic Pathways with Sodium Propionate-2-13C

Introduction: Unraveling Cellular Metabolism with Stable Isotope Tracers

In the intricate world of cellular biochemistry, understanding the dynamic flow of molecules through metabolic pathways is paramount for elucidating disease mechanisms and developing novel therapeutics. Stable isotope tracing has emerged as a powerful technique to map these metabolic fluxes in real-time. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can follow its journey as it is transformed into various downstream metabolites. This application note provides a comprehensive guide for utilizing sodium propionate-2-¹³C as a precursor to investigate the synthesis of downstream metabolites, offering insights into crucial cellular processes.

Propionate, a three-carbon short-chain fatty acid, is a key metabolic intermediate derived from the catabolism of odd-chain fatty acids, as well as the amino acids valine, isoleucine, methionine, and threonine.[1][2][3] Its entry into central carbon metabolism via propionyl-CoA makes it an excellent probe for studying anaplerosis, the process of replenishing tricarboxylic acid (TCA) cycle intermediates, and gluconeogenesis, the synthesis of glucose from non-carbohydrate sources.[4][5][6] The use of sodium propionate specifically labeled at the second carbon (2-¹³C) allows for precise tracking of this carbon atom as it integrates into the metabolic network.

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols for the successful application of sodium propionate-2-¹³C in metabolic research.

The Metabolic Journey of Propionate-2-¹³C: From Precursor to Product

Upon entering the cell, sodium propionate is activated to its coenzyme A thioester, propionyl-CoA. The ¹³C label at the C-2 position of propionate is now at the C-2 position of propionyl-CoA. From here, propionyl-CoA embarks on a well-defined metabolic path, primarily entering the TCA cycle.

The canonical pathway for propionyl-CoA metabolism in mammals involves its conversion to succinyl-CoA, a key intermediate of the TCA cycle.[7][8][9][10] This conversion occurs through a series of enzymatic reactions:

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the addition of a carboxyl group to the C-2 of propionyl-CoA, forming D-methylmalonyl-CoA.[2]

-

Epimerization: Methylmalonyl-CoA epimerase then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[7]

-

Isomerization: Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[2][7]

The ¹³C label, originally at the C-2 of propionate, is now incorporated into the succinyl-CoA molecule. As succinyl-CoA flows through the TCA cycle, this label is distributed among other cycle intermediates, including fumarate, malate, and oxaloacetate, and can subsequently be incorporated into amino acids (like aspartate and glutamate) and glucose through gluconeogenesis.

An alternative, the methylcitrate pathway, can also metabolize propionyl-CoA, particularly in microorganisms and in certain metabolic disorders in humans.[11] This pathway involves the condensation of propionyl-CoA with oxaloacetate to form methylcitrate.

The following diagram illustrates the primary metabolic fate of sodium propionate-2-¹³C:

Metabolic fate of Sodium Propionate-2-¹³C.

Experimental Design and Protocols

The successful execution of a stable isotope tracing experiment hinges on meticulous planning and execution. This section provides detailed protocols for both in vitro (cell culture) and in vivo studies using sodium propionate-2-¹³C.

In Vitro Protocol: Labeling Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent mammalian cells with sodium propionate-2-¹³C and preparing them for metabolomic analysis.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Labeling medium: Complete medium supplemented with a known concentration of sodium propionate-2-¹³C (e.g., 0.5-5 mM, to be optimized for your cell line)

-

Liquid nitrogen

-

-80°C freezer

-

Cell scraper

-

Microcentrifuge tubes

-

Quenching solution: 80% methanol in water, pre-chilled to -80°C.[7][11][12]

-

Extraction solvent: To be determined by the downstream analytical method (e.g., for LC-MS, a common choice is a mixture of methanol, acetonitrile, and water).

Procedure:

-

Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) and grow to the desired confluency (typically 70-80%). Ensure a sufficient number of cells for robust metabolite detection.

-

Media Exchange: Aspirate the growth medium and wash the cells once with pre-warmed PBS.

-

Initiate Labeling: Add the pre-warmed labeling medium containing sodium propionate-2-¹³C to the cells.

-

Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the metabolic pathways of interest and the turnover rate of the target metabolites. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

-

Metabolism Quenching (Critical Step): To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential.[4][13][14][15][16]

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Place the culture plate on a bed of dry ice.

-

Add a sufficient volume of -80°C quenching solution (80% methanol) to cover the cell monolayer.

-

Allow the plate to sit on dry ice for 10-15 minutes.

-

-

Metabolite Extraction:

-

Scrape the frozen cells in the quenching solution using a pre-chilled cell scraper.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[11]

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

-

Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

The dried metabolite pellet can be stored at -80°C until analysis.

-

Reconstitute the dried metabolites in a suitable solvent for your chosen analytical platform (e.g., LC-MS or NMR).

-

In Vivo Protocol: Administration to a Mouse Model

This protocol provides a general framework for administering sodium propionate-2-¹³C to mice and collecting tissues for metabolomic analysis. All animal procedures should be performed in accordance with institutional guidelines and approved by the relevant animal care and use committee.

Materials:

-

Mice (strain and age appropriate for the study)

-

Sodium propionate-2-¹³C, sterile and dissolved in a physiologically compatible vehicle (e.g., sterile saline)

-

Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal or intravenous injection)

-

Anesthesia

-

Surgical tools for tissue dissection

-

Liquid nitrogen

-

-80°C freezer

-

Homogenization equipment (e.g., bead beater, Dounce homogenizer)

-

Quenching and extraction solvents as described in the in vitro protocol.

Procedure:

-

Acclimatization and Fasting: Acclimate mice to the experimental conditions. A short fasting period (e.g., 4-6 hours) may be necessary to reduce variability from food intake, but the impact of fasting on the metabolic pathways of interest should be considered.[17]

-

Tracer Administration: Administer a bolus of sodium propionate-2-¹³C via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). The dosage should be optimized based on pilot studies to achieve sufficient labeling of target metabolites. A typical oral gavage dose might be in the range of 100-200 mg/kg.[18][19][20]

-

Time Course and Tissue Collection: At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), anesthetize the mice.

-

Tissue Harvest and Quenching: Rapidly dissect the tissues of interest (e.g., liver, kidney, heart, brain) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.[21]

-

Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

-

Metabolite Extraction from Tissues:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled tube with a pre-chilled extraction solvent (e.g., 80% methanol) using a bead beater or other appropriate homogenizer. Maintain the sample on ice or dry ice throughout the homogenization process.

-

Follow steps 6 and 7 of the in vitro protocol for centrifugation, collection of the supernatant, drying, and reconstitution of the metabolite extract.

-

Analytical Methodologies: Detecting the ¹³C Label

The analysis of ¹³C-labeled metabolites requires sensitive and specific analytical techniques. The two most common platforms are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)